2-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid is an organic compound characterized by its complex structure, which includes cyclohexane rings and hydrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of cyclohexylpropanoyl hydrazine. This intermediate is then reacted with cyclohexanecarboxylic acid under specific conditions to form the final product. Common reagents used in these reactions include hydrazine hydrate, cyclohexanone, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazinyl group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with similar structural features but lacking the hydrazinyl group.
Cyclohexylpropanoyl hydrazine: An intermediate in the synthesis of the target compound, sharing the hydrazinyl group but with a different overall structure.
Uniqueness
2-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid is unique due to its combination of cyclohexane rings and hydrazinyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3-cyclohexylpropanoylamino)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c20-15(11-10-12-6-2-1-3-7-12)18-19-16(21)13-8-4-5-9-14(13)17(22)23/h12-14H,1-11H2,(H,18,20)(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPOIFBNAFDZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NNC(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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